![molecular formula Cu(C10H14NO3)2 B565518 Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate CAS No. 12427-40-6](/img/structure/B565518.png)
Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate
Overview
Description
“Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate” is a compound with the molecular formula Cu(C10H14NO3)2 and a molecular weight of 445.7. It is not intended for human or veterinary use and is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of two C10H14NO3 groups, a copper ion, and a water molecule . The InChI representation of the molecule isInChI=1S/2C10H15NO3.Cu.H2O/c2*1-4-5 (2)8-9 (13)7 (6 (3)12)10 (14)11-8;;/h2*5,8,11,14H,4H2,1-3H3;;1H2/q;;+2;/p-2
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 474.0 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 4 . The exact mass of the compound is 473.134898 g/mol . The topological polar surface area of the compound is 140 Ų . The compound has a heavy atom count of 30 .Scientific Research Applications
Catalysis
Copper acetylacetonate is used as a catalyst in various chemical reactions. It facilitates processes such as:
- Aziridination of styrene : It acts as a catalyst for the addition of an aziridine group to styrene .
- Huisgen-Click reaction : It catalyzes the synthesis of 1,2,3-triazoles .
- Oligomerization and Polymerization : It catalyzes the joining of small molecules into larger ones and the formation of polymers .
- Hydrogenation and Isomerization : It aids in the addition of hydrogen (hydrogenation) and rearrangement of molecules (isomerization) .
Organic Synthesis
In organic synthesis, copper acetylacetonate is used as a reagent for:
- Benzylation of alcohols : It helps in attaching a benzyl group to alcohols .
- Reduction of aromatic nitro compounds : It assists in converting nitro groups to amino groups in aromatic compounds .
Nanoparticle Research
The compound is utilized in the synthesis and characterization of copper nanoparticles, which have applications in electronics and material sciences .
Chemical Vapor Deposition (CVD)
It serves as a precursor for CVD processes to fabricate various shapes of carbon nanostructures .
Photovoltaics
Copper acetylacetonate is used as a precursor for atomic layer deposition of copper oxide, which is essential for all-oxide photovoltaics .
Free Radical Polymerization
It can initiate free radical polymerization (FRP) of acrylates, which is a method to produce polymers .
Safety And Hazards
properties
IUPAC Name |
copper;4-acetyl-2-butan-2-yl-3-oxo-1,2-dihydropyrrol-5-olate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15NO3.Cu.H2O/c2*1-4-5(2)8-9(13)7(6(3)12)10(14)11-8;;/h2*5,8,11,14H,4H2,1-3H3;;1H2/q;;+2;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCXHNOAPRXHJG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)C(=C(N1)[O-])C(=O)C.CCC(C)C1C(=O)C(=C(N1)[O-])C(=O)C.O.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30CuN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.